molecular formula C15H26N6O2S B1383502 5-(Biotinamido)pentylazide CAS No. 1349190-76-6

5-(Biotinamido)pentylazide

Cat. No. B1383502
CAS RN: 1349190-76-6
M. Wt: 354.5 g/mol
InChI Key: HGHJIFNOKMTXHY-OBJOEFQTSA-N
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Description

5-(Biotinamido)pentylazide is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

The synthesis of 5-(Biotinamido)pentylazide involves the use of click chemistry . It is an alkyl chain-based PROTAC linker, which means it can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of 5-(Biotinamido)pentylazide is C15H26N6O2S . Its molecular weight is 354.47 . The InChi Key is HGHJIFNOKMTXHY-OBJOEFQTSA-N .


Chemical Reactions Analysis

5-(Biotinamido)pentylazide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

The exact mass of 5-(Biotinamido)pentylazide is 354.18 . The elemental analysis shows that it contains C, 50.83; H, 7.39; N, 23.71; O, 9.03; S, 9.04 .

Mechanism of Action

Target of Action

5-(Biotinamido)pentylazide is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of 5-(Biotinamido)pentylazide are therefore the proteins that are intended to be degraded by the PROTACs it helps to form.

Mode of Action

5-(Biotinamido)pentylazide acts as a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway affected by 5-(Biotinamido)pentylazide is the ubiquitin-proteasome system . By forming PROTACs that target specific proteins for degradation, 5-(Biotinamido)pentylazide indirectly influences the levels of these proteins within the cell. The downstream effects of this can vary widely depending on the specific proteins being targeted.

Result of Action

The result of 5-(Biotinamido)pentylazide’s action is the formation of PROTACs that can selectively degrade target proteins . This can have a wide range of molecular and cellular effects depending on the specific proteins being targeted.

Action Environment

The action of 5-(Biotinamido)pentylazide can be influenced by various environmental factors. For example, the efficiency of the CuAAc and SPAAC reactions it participates in can be affected by the presence of copper ions and the pH of the solution . Additionally, the stability of the PROTACs it forms can be influenced by factors such as temperature and the presence of proteases .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-azidopentyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)/t11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHJIFNOKMTXHY-OBJOEFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Biotinamido)pentylazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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